1,3-Dimethyl-5-({3-nitro-4-[(6-nitro-1,3-benzothiazol-2-YL)sulfanyl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione
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Overview
Description
1,3-Dimethyl-5-({3-nitro-4-[(6-nitro-1,3-benzothiazol-2-YL)sulfanyl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound featuring multiple functional groups, including nitro, benzothiazole, and diazinane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-({3-nitro-4-[(6-nitro-1,3-benzothiazol-2-YL)sulfanyl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include nitrobenzothiazole derivatives and diazinane trione precursors. Key steps in the synthesis may involve nitration, sulfonation, and condensation reactions under controlled conditions such as specific temperatures, solvents, and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-({3-nitro-4-[(6-nitro-1,3-benzothiazol-2-YL)sulfanyl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with palladium catalyst for reduction, and sulfuric acid for sulfonation. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted benzothiazoles, amines, and sulfonated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dimethyl-5-({3-nitro-4-[(6-nitro-1,3-benzothiazol-2-YL)sulfanyl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its nitro and benzothiazole functionalities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-({3-nitro-4-[(6-nitro-1,3-benzothiazol-2-YL)sulfanyl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-({3-nitro-4-[(6-nitro-1,3-benzothiazol-2-YL)sulfanyl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione: Unique due to its combination of nitro, benzothiazole, and diazinane functionalities.
Nitrobenzothiazoles: Similar in structure but lack the diazinane trione component.
Diazinane Triones: Similar in structure but lack the nitrobenzothiazole component .
Uniqueness
The uniqueness of this compound lies in its multifunctional nature, combining properties of nitro compounds, benzothiazoles, and diazinane triones, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H13N5O7S2 |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
1,3-dimethyl-5-[[3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H13N5O7S2/c1-22-17(26)12(18(27)23(2)20(22)28)7-10-3-6-15(14(8-10)25(31)32)33-19-21-13-5-4-11(24(29)30)9-16(13)34-19/h3-9H,1-2H3 |
InChI Key |
PAJMEQSDMBGLRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)N(C1=O)C |
Origin of Product |
United States |
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